
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (hereafter referred to as CPTFP) is a heterocyclic organic compound belonging to the class of pyrazoles. CPTFP is a colorless liquid with a melting point of -64°C and a boiling point of 109°C. It is a non-toxic compound with a low water solubility of 0.0021 g/L and a low logP of -1.6. CPTFP has been used in a variety of scientific research applications, including as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
CPTFP has been used in a variety of scientific research applications. It has been used as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed cross-coupling of aryl halides and organometallic reagents. CPTFP has also been used as a catalyst in organic synthesis, such as the synthesis of polycyclic aromatic hydrocarbons. In addition, CPTFP has been used as a reagent in the synthesis of pharmaceuticals, such as the synthesis of ibuprofen and other non-steroidal anti-inflammatory drugs.
Mécanisme D'action
CPTFP is believed to act as a catalyst in metal-catalyzed reactions by forming a complex with the metal, which facilitates the formation of a new bond between two reactants. In organic synthesis, CPTFP is believed to act as a Lewis acid, which facilitates the formation of new bonds between two molecules. In the synthesis of pharmaceuticals, CPTFP is believed to act as a nucleophile, which facilitates the formation of a new bond between a nucleophile and an electrophile.
Biochemical and Physiological Effects
CPTFP is a non-toxic compound and is not known to have any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CPTFP in lab experiments is its low toxicity and low water solubility, which make it safe to handle and use in most laboratory settings. Additionally, CPTFP is a versatile reagent, which makes it suitable for a wide range of applications. The main limitation of CPTFP is its low solubility in organic solvents, which can make it difficult to use in some reactions.
Orientations Futures
There are several potential future directions for research involving CPTFP. These include further research into its use as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in the synthesis of pharmaceuticals. Additionally, further research into its potential applications in biochemistry and medicine could be beneficial. Finally, research into its use as a green reagent in organic synthesis could lead to more efficient and environmentally friendly synthetic methods.
Propriétés
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-5-8(15)14(13-7)6-3-1-2-4-6/h5-6,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTKHXCGGYCDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



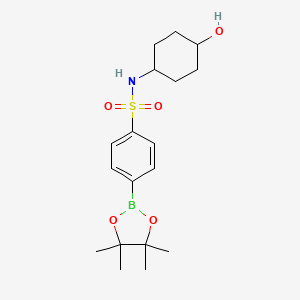
![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)
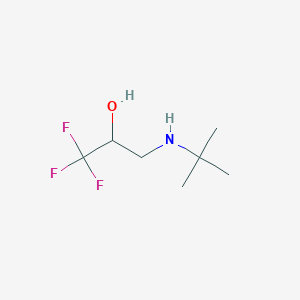
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
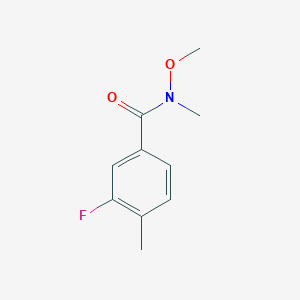
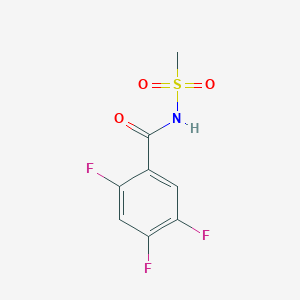
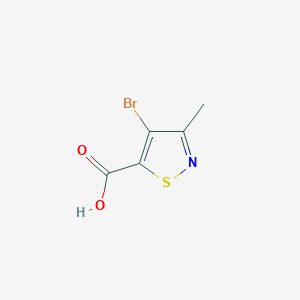

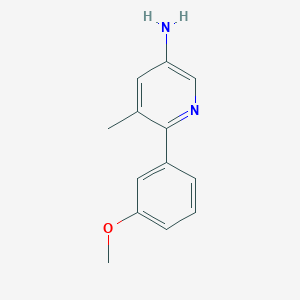


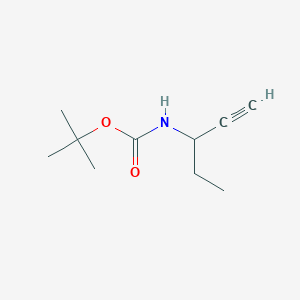

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)